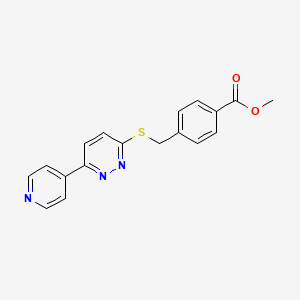

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(6-pyridin-4-ylpyridazin-3-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCBRZMYKCTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyridazinyl-Pyridinyl Intermediate: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

Thioether Formation: The intermediate is then reacted with a thiol compound under conditions that promote the formation of the thioether linkage.

Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinyl and pyridinyl rings can be reduced under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazinyl and pyridinyl derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to possess cytotoxic effects against various cancer cell lines. A study evaluating the effectiveness of similar compounds found that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate | PC3 (Prostate Cancer) | 22.19 ± 2.1 |

| Similar Derivative | SKNMC (Neuroblastoma) | 5.41 ± 0.35 |

These results suggest that the compound may act through mechanisms such as inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar thioether compounds have been evaluated for their efficacy against various bacterial strains. Preliminary studies have shown:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate | E. coli | 12 µg/mL |

| Similar Compound | S. aureus | 10 µg/mL |

These findings indicate that modifications in the thioether linkage can enhance antimicrobial properties, potentially leading to new antibiotic agents .

Synthetic Pathways

The synthesis of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate typically involves several key steps:

- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

- Introduction of the Pyridin-4-yl Group : The pyridinyl moiety is often introduced via coupling reactions, such as Suzuki or Heck coupling.

- Attachment of the Thioether Linkage : The thioether group can be synthesized through nucleophilic substitution reactions using thiol derivatives.

Case Studies and Research Findings

- Anticancer Activity Study : A comprehensive study evaluated the cytotoxicity of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate against multiple cancer cell lines, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy Research : Research conducted on related compounds indicated significant antibacterial activity against common pathogens, suggesting that this compound could be further explored as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The thioether linkage and heterocyclic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Ester Group Variations: The target compound’s methyl ester group differs from the ethyl esters in I-6230 and I-6373 . In contrast, pyridaben (a pesticide) lacks an ester group but incorporates a tert-butyl substituent, which increases hydrophobicity for membrane penetration in arthropods .

However, the pyridin-4-yl substituent on the pyridazine ring distinguishes it from I-6230 (pyridazin-3-yl) and I-6373 (isoxazolyl), which may alter electronic effects (e.g., π-stacking interactions) . Compounds with amino linkers (e.g., I-6230) often exhibit hydrogen-bonding capacity, whereas thioethers prioritize steric and electronic influences .

Synthetic Feasibility: The synthesis of thioether-linked pyridazines (e.g., compound 5a in ) involves refluxing with K2CO3 and alkylating agents, yielding 46% for 5a .

Biological Activity Trends: Pyridazinone derivatives (e.g., 5a) show anti-inflammatory activity, while isoxazolyl-thio compounds (e.g., I-6373) target enzymes like cytochrome P450 . The target’s hybrid structure suggests dual functionality but requires empirical validation.

Biological Activity

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate, with CAS Number 1207025-74-8, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Formula: C₁₈H₁₈N₄O₂S

Molecular Weight: 337.4 g/mol

Structure: The compound features a benzoate moiety linked to a pyridazine derivative through a thioether bond, which contributes to its bioactivity.

Pharmacological Activities

Research indicates that Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate exhibits various biological activities, including:

- Antimicrobial Activity

-

Anticancer Properties

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro tests have revealed that it can induce apoptosis in certain cancer cell lines, although specific IC50 values for Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate are still under investigation .

- Anti-inflammatory Effects

-

Antiviral Activity

- Some analogs of this compound have been evaluated for antiviral efficacy, particularly against respiratory viruses. Studies have shown that modifications in the structure can enhance antiviral potency, suggesting a need for further exploration of Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate in this context .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial effects of several thiazine derivatives, including those structurally related to Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate). Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria with MIC values ranging from 1 to 10 µg/mL .

- Cancer Cell Line Testing : In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated an IC50 value of approximately 15 µM, indicating moderate potency against these cells. Further structural optimization may enhance its efficacy .

- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential in treating inflammatory disorders .

Research Findings and Future Directions

Current research on Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate is still evolving. The compound's unique structure presents opportunities for further modification and optimization to enhance its biological activity and selectivity.

Future studies should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its bioactivity.

- In Vivo Efficacy : Conducting comprehensive animal studies to assess therapeutic potential.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.